2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and a piperidine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include cyclopropylamine, piperidine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
- 2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
Uniqueness
What sets 2-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields .
Properties
IUPAC Name |
2-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-13-16-12-15-2-1-3-18(15)23-21(16)25-10-8-17(9-11-25)26-20(27)7-6-19(24-26)14-4-5-14/h6-7,12,14,17H,1-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUXDQIKBQKNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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